N-(hexacosanoyl)-sphinganine

Vue d'ensemble

Description

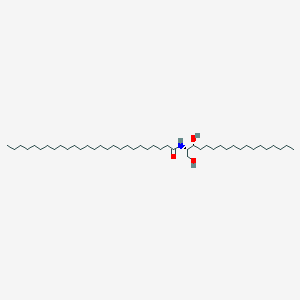

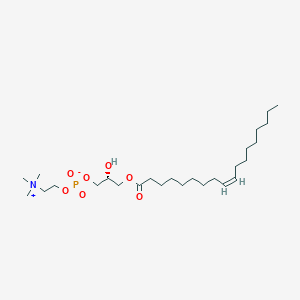

N-(hexacosanoyl)-sphinganine is a complex sphingolipid molecule that is a derivative of sphinganine, a fundamental component of cell membranes. Sphinganine itself is a long-chain amino diol that forms the backbone of various sphingolipids, which are essential for cellular functions and signaling. The modification of sphinganine with a hexacosanoyl group (a very long-chain fatty acid) results in a molecule with unique properties and biological functions.

Synthesis Analysis

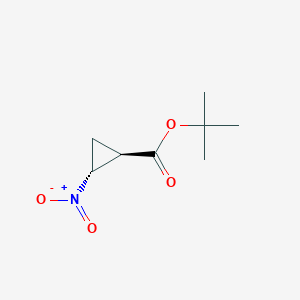

The synthesis of sphinganine derivatives, such as N-(hexacosanoyl)-sphinganine, can be achieved through a catalytic asymmetric synthesis starting from simpler aldehydes like hexadecanal. A paper describes a general synthesis method for all four stereoisomers of sphinganine using a BOROX catalyst to facilitate a multicomponent reaction. This reaction involves the aldehyde, an amine, and ethyl diazoacetate to form enantiomeric aziridine-2-carboxylates. The subsequent ring opening and expansion steps lead to the formation of sphinganine derivatives .

Molecular Structure Analysis

The molecular structure of N-(hexacosanoyl)-sphinganine is characterized by the presence of a sphinganine backbone with an attached hexacosanoyl fatty acid chain. The stereochemistry of sphinganine is crucial as it determines the biological activity of the molecule. The synthesis process described allows for the control over the stereochemistry, resulting in the ability to produce specific stereoisomers of sphinganine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sphinganine derivatives include the formation of aziridine-2-carboxylates through a multicomponent reaction and their subsequent ring opening by an oxygen nucleophile. This step is followed by ring expansion to form an oxazolidinone and then hydrolysis to yield the sphinganine derivative. These reactions are significant as they allow for the introduction of various functional groups, enabling the synthesis of a wide range of sphinganine-based molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(hexacosanoyl)-sphinganine are influenced by the long-chain fatty acid attached to the sphinganine backbone. This modification likely affects the molecule's hydrophobicity, membrane incorporation, and interaction with enzymes involved in sphingolipid metabolism. The use of radiolabeled N-([1-14C]hexanoyl)sphingolipids, a related compound, has been shown to facilitate the study of sphingolipid metabolism by integrating into biological membranes without compromising their integrity. This suggests that N-(hexacosanoyl)-sphinganine may also have similar properties that are advantageous for metabolic studies .

Applications De Recherche Scientifique

Role in Multiple Sclerosis Treatment

Research on ozanimod, a selective sphingosine 1-phosphate receptor modulator, highlights the therapeutic potential of targeting sphingolipid pathways in treating relapsing-remitting multiple sclerosis. Ozanimod's efficacy in reducing annualized relapse rates and improving MRI outcomes suggests that modulation of sphingolipid signaling pathways can offer significant benefits in managing this condition without discussing specific drug dosage or side effects (Rasche & Paul, 2018).

Sphingolipid Biomarkers in Mycotoxin Exposure

Studies on fumonisin mycotoxins have explored the role of sphinganine, a sphingoid base related to N-(hexacosanoyl)-sphinganine, as a potential biomarker for exposure. This research sheds light on the importance of sphingolipids in assessing exposure to harmful substances and their biochemical effects, without delving into therapeutic usage or adverse reactions (Shephard, van der Westhuizen, & Sewram, 2007).

Sphingosine 1-Phosphate Signaling

The signaling mechanism of sphingosine 1-phosphate (S1P), derived from sphinganine, has been extensively studied for its role in cellular processes including mitogenesis, differentiation, migration, and apoptosis. These studies are foundational for understanding how alterations in sphingolipid metabolism can influence disease progression and treatment strategies, without focusing on direct applications in drug dosages or side effects (Pyne & Pyne, 2000).

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWERZHCPHDHUMO-WZYYJWNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349345 | |

| Record name | Cer(d18:0/26:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(hexacosanoyl)-sphinganine | |

CAS RN |

182362-38-5 | |

| Record name | Cer(d18:0/26:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)